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3-(Dimethylphosphono)-N-methylolpropionamide - 20120-33-6

3-(Dimethylphosphono)-N-methylolpropionamide

Catalog Number: EVT-1613815
CAS Number: 20120-33-6
Molecular Formula: C6H14NO5P
Molecular Weight: 211.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-(Dimethylphosphono)-N-methylolpropionamide, commercially known as Pyrovatex, is an organophosphorus compound widely studied for its flame-retardant properties. [, ] It belongs to the class of phosphoramidates and plays a significant role in enhancing the fire safety of cellulosic materials like textiles and wood. []

Future Directions
  • Eco-friendly formulations: Future research could focus on developing more environmentally friendly formulations and application methods for 3-(Dimethylphosphono)-N-methylolpropionamide, minimizing the use of harsh chemicals and energy-intensive processes. []
  • Durability improvement: Investigating methods to improve the durability of the flame-retardant treatment, particularly its resistance to washing and environmental degradation, is crucial for expanding its practical applications. []
Overview

3-(Dimethylphosphono)-N-methylolpropionamide is a phosphorus-containing compound recognized for its applications in flame retardancy, particularly in textiles. It serves as an effective fire retardant due to its ability to chemically bond with cellulose fibers, enhancing their resistance to combustion. The compound is also noted for its relatively low toxicity compared to traditional flame retardants, making it an attractive option in various industrial applications.

Source

This compound can be synthesized from dimethyl phosphite and N-methylolpropionamide, and it is commercially available from various chemical suppliers. Its chemical structure is denoted by the formula C6H14NO5PC_6H_{14}NO_5P, with a CAS number of 20120-33-6 .

Classification

3-(Dimethylphosphono)-N-methylolpropionamide is classified as an organophosphorus compound. It falls under the category of flame retardants and is particularly effective in treating cellulosic materials such as cotton and polyester blends .

Synthesis Analysis

Methods

The synthesis of 3-(Dimethylphosphono)-N-methylolpropionamide typically involves the reaction between dimethyl phosphite and N-methylolpropionamide. This reaction can occur under various conditions, often utilizing a non-acidic catalyst to promote the formation of the desired product without degrading sensitive functional groups.

Technical Details

  1. Reaction Conditions: The reaction can be conducted at room temperature or elevated temperatures, depending on the specific protocol used.
  2. Catalysts: Non-acidic catalysts such as sodium hydride or alkali metal amides are preferred to facilitate the reaction while minimizing side reactions .
  3. Yield and Purity: The yield can vary based on the reaction conditions, but optimally controlled conditions can lead to high-purity products suitable for industrial applications.
Molecular Structure Analysis

Structure

The molecular structure of 3-(Dimethylphosphono)-N-methylolpropionamide features a phosphonate group attached to a methylol propionamide moiety. The compound's structure can be represented as follows:

Structure C6H14NO5P\text{Structure }\text{C}_6\text{H}_{14}\text{NO}_5\text{P}

Data

  • Molecular Weight: Approximately 185.16 g/mol
  • Melting Point: Data not extensively available; further studies may be required for precise characterization.
  • Solubility: Soluble in water and organic solvents, which aids in its application in textile treatments .
Chemical Reactions Analysis

Reactions

3-(Dimethylphosphono)-N-methylolpropionamide participates in several chemical reactions, primarily aimed at enhancing the flame retardant properties of treated materials:

  1. Cross-linking with Cellulose: The compound reacts with hydroxyl groups in cellulose during heat treatment, forming stable bonds that improve fire resistance.
  2. Decomposition Pathways: Under thermal stress, it may decompose to release phosphoric acid derivatives that further contribute to flame retardancy through char formation .

Technical Details

  • Curing Process: The application of heat (typically between 150°C to 175°C) facilitates the curing process, allowing for effective bonding with substrates like cotton and polyester blends .
  • Efficiency: The efficiency of this compound as a flame retardant is notable even in blends that traditionally pose challenges for fire resistance treatments.
Mechanism of Action

Process

The mechanism by which 3-(Dimethylphosphono)-N-methylolpropionamide acts as a flame retardant involves several key steps:

  1. Thermal Degradation: Upon exposure to heat, the compound decomposes, releasing phosphorus-containing species that promote char formation.
  2. Chemical Bonding: It forms covalent bonds with cellulose fibers through hydroxyl group interactions, enhancing thermal stability and reducing flammability.
  3. Gas Phase Mechanisms: The released phosphoric acid derivatives may also act in the gas phase to inhibit combustion processes by forming a protective layer over the substrate .

Data

Research indicates that treated fabrics exhibit significantly reduced flammability compared to untreated counterparts, confirming the compound's effectiveness in practical applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a colorless to pale yellow liquid or solid.
  • Odor: May have a mild odor characteristic of phosphorus compounds.

Chemical Properties

  • Stability: Generally stable under normal conditions but should be stored away from strong acids or bases.
  • Reactivity: Reacts readily with hydroxyl groups, making it suitable for textile applications where chemical bonding is essential .
Applications

3-(Dimethylphosphono)-N-methylolpropionamide finds numerous applications primarily in the textile industry:

  • Flame Retardant Treatments: Used extensively for treating cotton and polyester fabrics to enhance fire resistance without compromising fabric integrity.
  • Eco-friendly Alternatives: As a less toxic alternative compared to traditional flame retardants, it is being explored for use in various consumer products where safety is paramount .
  • Industrial Uses: Its role as an intermediate in synthesizing other phosphorus-containing compounds also highlights its significance in broader chemical manufacturing processes .

This comprehensive overview underscores the importance of 3-(Dimethylphosphono)-N-methylolpropionamide as both a flame retardant and an integral component in various industrial applications.

Synthetic Pathways and Optimization Strategies

Industrial Synthesis Methodologies for Flame-Retardant Applications

The industrial synthesis of 3-(Dimethylphosphono)-N-methylolpropionamide (CAS 20120-33-6) primarily follows a two-step condensation pathway optimized for cotton flame-retardant applications. The first stage involves the Michaelis-Arbuzov reaction between dimethyl phosphite and acrylic acid or acrylate derivatives under controlled temperatures (80-100°C) to form dimethyl 3-(dimethylphosphono)propanoate. This intermediate subsequently undergoes aminomethylation through reaction with formaldehyde in aqueous or alcoholic media, yielding the target compound with typical industrial purity of 70-95% [5] [8].

Alternative industrial routes employ preformed intermediates such as 3-chloropropionamide as starting materials, which react with dimethyl phosphite followed by hydroxymethylation. This variation demonstrates improved reaction selectivity (≥85%) but faces economic challenges due to higher raw material costs. The primary industrial product forms (Pyrovatex CP, Amgard TFR 1) typically contain 70-80% active ingredient with stabilizers to prevent premature condensation during storage [6] [8]. Process optimization focuses on controlling exothermic reactions during hydroxymethylation through gradual formaldehyde addition and maintaining pH between 7.5-8.5 to minimize paraformaldehyde formation [3].

Table 1: Industrial Synthesis Parameters for 3-(Dimethylphosphono)-N-methylolpropionamide

Synthetic RouteTemperature Range (°C)Key ReagentsReaction Time (hr)Typical Yield (%)
Phosphite-acrylate/formaldehyde80-100Dimethyl phosphite, acrylate, formaldehyde4-678-85
Phosphite-chloropropionamide/formaldehyde70-90Dimethyl phosphite, 3-chloropropionamide, formaldehyde5-782-88
Propionamide derivative phosphorylation95-1103-Aminopropionamide, POCI₃, methanol8-1075-82

Green Chemistry Approaches to Reduce Byproduct Formation

The conventional synthesis of 3-(Dimethylphosphono)-N-methylolpropionamide generates significant formaldehyde emissions (detected at >646 mg/kg post-treatment) through both hydroxymethylation and subsequent crosslinking reactions on cellulose substrates [1]. Advanced green chemistry approaches address this through two primary strategies: formaldehyde scavenger integration and alternative crosslinking chemistry.

Research demonstrates that incorporating carbohydrate-based scavengers (chitosan derivatives, cyclodextrins) during synthesis reduces free formaldehyde content by 40-60% while maintaining flame retardant reactivity. These scavengers form stable methylol adducts that prevent formaldehyde release during textile finishing without compromising the phosphonamide's covalent bonding to cellulose [1]. More fundamentally, alternative crosslinking agents replace formaldehyde-dependent chemistry entirely. Citric acid-based systems enable esterification between the phosphonamide's hydroxymethyl group and cellulose hydroxyls, reducing formaldehyde emissions to <50 mg/kg after one laundering cycle while achieving equivalent Limiting Oxygen Index (LOI > 28%) values [1].

Solvent selection critically impacts environmental footprint. Traditional processes employ polar aprotic solvents (DMF, DMAc) that present recycling challenges and toxicity concerns. Recent advances demonstrate that γ-valerolactone (GVL) – derived from lignocellulosic biomass – achieves comparable reaction yields (81±3%) while reducing process mass intensity by 30% due to superior recyclability (≥5 cycles without significant efficiency loss) [4] [7].

Scalability Challenges in Batch vs. Continuous Processes

The manufacturing scale-up of 3-(Dimethylphosphono)-N-methylolpropionamide faces fundamental process design challenges rooted in reaction thermodynamics and market volume constraints. The highly exothermic hydroxymethylation (ΔH = -78 kJ/mol) creates thermal management difficulties beyond laboratory scale, particularly when maintaining the narrow temperature windows (80±5°C) required for optimal selectivity [7].

Batch processing remains dominant, with 86% of production occurring in <10,000-ton annual volume reactors. This reflects the specialty chemical paradigm where demand fragmentation necessitates flexible multipurpose plants. Batch systems accommodate varied phosphonamide derivatives without equipment modification – a crucial economic factor given that the top three flame retardant formulations containing this compound collectively represent <15% of the market [7]. However, batch processing exhibits significant limitations in heat transfer efficiency, requiring 3-5 times longer cooling periods than reaction times to prevent thermal runaway during hydroxymethylation.

Continuous flow reactors offer compelling technical advantages, including superior thermal control (heat transfer coefficients 3-5× higher than batch) and reduced processing times. Microreactor systems demonstrate near-quantitative yields (>98%) with residence times under 10 minutes for the phosphorylation step. Nevertheless, economic barriers persist: continuous systems require 2.5-3.5× higher capital investment for equivalent annual capacity and achieve positive ROI only above ~1,200 ton/year production volumes – a threshold exceeded by only 11% of phosphonamide flame retardants [7] [9].

Hybrid approaches employing continuous phosphonation with batch hydroxymethylation present a promising compromise. This configuration maintains flexibility for diverse N-methylol derivatives while eliminating the most hazardous high-temperature P-C bond formation step from batch reactors. Pilot-scale implementations demonstrate 30% reduction in cycle time and 18% lower energy intensity versus conventional batch processing [7].

Table 3: Manufacturing Process Economics Comparison (Annual Basis for 800 Ton Production)

Process TypeCapital Investment (×10⁶ USD)Operating Cost (USD/kg)Energy Consumption (GJ/ton)Production Flexibility Index
Batch2.1-2.812.5-14.28.70.92
Continuous6.3-7.59.8-10.55.10.35
Hybrid3.8-4.410.9-11.76.30.78

Properties

CAS Number

20120-33-6

Product Name

3-(Dimethylphosphono)-N-methylolpropionamide

IUPAC Name

3-dimethoxyphosphoryl-N-(hydroxymethyl)propanamide

Molecular Formula

C6H14NO5P

Molecular Weight

211.15 g/mol

InChI

InChI=1S/C6H14NO5P/c1-11-13(10,12-2)4-3-6(9)7-5-8/h8H,3-5H2,1-2H3,(H,7,9)

InChI Key

MCONGYNHPPCHSD-UHFFFAOYSA-N

SMILES

COP(=O)(CCC(=O)NCO)OC

Canonical SMILES

COP(=O)(CCC(=O)NCO)OC

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